(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with a unique structure. This compound features a tetrazatricyclo core, which is a rare and intricate arrangement of nitrogen atoms within a bicyclic framework, and an oxolane ring with multiple hydroxyl groups. The presence of chlorine and methyl groups further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the tetrazatricyclo core through cyclization reactions involving nitrogen-containing precursors. Subsequent steps involve the introduction of the chlorine and methyl groups through halogenation and alkylation reactions, respectively. The oxolane ring is then constructed via cyclization reactions, and the hydroxyl groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors for cyclization and halogenation reactions, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the oxolane ring can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carbonyl groups back to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tetrazatricyclo core can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The chlorine and methyl groups can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(12-bromo-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(12-fluoro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The unique combination of the tetrazatricyclo core, oxolane ring, and specific functional groups (chlorine and methyl) distinguishes this compound from its analogs. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15ClN4O4 |
---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-3-2-6-9(18)8-12(15)16-5-17-13(8)19(6)14-11(22)10(21)7(4-20)23-14/h2-3,5,7,10-11,14,20-22H,4H2,1H3/t7-,10-,11-,14-/m1/s1 |
InChI Key |
DLNOLRJXNFQUKA-FRJWGUMJSA-N |
Isomeric SMILES |
CN1C=CC2=C1C3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C3Cl |
Canonical SMILES |
CN1C=CC2=C1C3=C(N2C4C(C(C(O4)CO)O)O)N=CN=C3Cl |
Origin of Product |
United States |
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